2-(2,3-Dichlorophenyl)imidazole
Description
Significance of the Imidazole (B134444) Heterocycle as a Privileged Scaffold in Chemical Biology and Materials Science
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. scilit.comnih.govbiomedpharmajournal.org This designation stems from its frequent appearance in biologically active compounds and its ability to interact with a wide array of biological targets. researchgate.netnih.gov In chemical biology, the imidazole nucleus is a fundamental component of the amino acid histidine and the neurotransmitter histamine, highlighting its integral role in biological systems. biomedpharmajournal.orgresearchgate.netmdpi.com Its capacity to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with proteins and enzymes, making it a valuable component in drug design. researchgate.netmdpi.com Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net
In the realm of materials science, imidazoles and their corresponding imidazolium (B1220033) salts are utilized in the development of ionic liquids, polymers, and catalysts. researchgate.netnumberanalytics.com Their unique physicochemical properties, such as high polarity and the ability to form stable salts, make them suitable for applications ranging from metal ion extraction to the creation of advanced materials with specific conductive or thermal properties. researchgate.netnumberanalytics.com The versatility of the imidazole scaffold allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications in both biology and materials science. mdpi.com
Overview of Aryl-Substituted Imidazoles in Academic Literature
Aryl-substituted imidazoles represent a significant class of compounds within the broader family of imidazole derivatives, attracting considerable attention in academic literature due to their diverse biological activities. The introduction of an aryl group onto the imidazole ring can significantly influence the molecule's steric and electronic properties, leading to enhanced or novel pharmacological profiles. researchgate.netacs.org
Research has extensively documented the synthesis and biological evaluation of various aryl-substituted imidazoles. These compounds have been investigated for a wide range of therapeutic applications, including as atypical antipsychotics, anticancer agents, and antimicrobial agents. nih.govbenthamdirect.comnih.gov For instance, the substitution pattern on the aryl ring can modulate the compound's binding affinity to specific receptors, as seen in the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors. benthamdirect.com The van Leusen imidazole synthesis is a notable method often employed for the preparation of polysubstituted imidazoles, including those with aryl substituents. researchgate.netmdpi.com The academic interest in these compounds is driven by the potential to develop new therapeutic agents with improved efficacy and selectivity. researchgate.net
Specific Research Interest in the 2,3-Dichlorophenyl Moiety within Imidazole Derivatives
The inclusion of a 2,3-dichlorophenyl group in a molecule can significantly impact its biological activity. This specific substitution pattern is of interest to medicinal chemists for several reasons. The presence and position of the chlorine atoms on the phenyl ring can alter the compound's lipophilicity, electronic distribution, and steric hindrance, all of which can influence its interaction with biological targets. nih.gov
Scope and Academic Relevance of Studying 2-(2,3-Dichlorophenyl)imidazole
The study of this compound is academically relevant due to the convergence of the privileged imidazole scaffold and the influential 2,3-dichlorophenyl substituent. This specific combination offers a platform for investigating fundamental structure-activity relationships and for the potential discovery of novel therapeutic agents. The academic exploration of this compound and its derivatives contributes to a deeper understanding of how specific structural modifications impact biological activity.
Research into this compound can lead to the development of new molecules with a range of potential applications, building upon the known activities of related structures. For example, the investigation of this compound derivatives has already yielded compounds with promising analgesic and anti-inflammatory properties. nih.gov The synthesis and characterization of such molecules are crucial for advancing the field of medicinal chemistry. The data generated from these studies, including spectroscopic and biological data, provides a valuable resource for the scientific community, enabling further research and development.
Below is a table summarizing the key properties of a related compound, 2-(2,3-Dichlorophenyl)-5-methyl-1H-imidazole, which provides insight into the general characteristics of this class of molecules.
| Property | Value |
| IUPAC Name | 2-(2,3-dichlorophenyl)-5-methyl-1H-imidazole |
| Molecular Formula | C10H8Cl2N2 |
| Molecular Weight | 227.09 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 226.0064537 Da |
| Topological Polar Surface Area | 28.7 Ų |
| Data sourced from PubChem CID: 139032571 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-5H,(H,12,13) |
InChI Key |
WQZGIDHUBZJOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 2,3 Dichlorophenyl Imidazole and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2,3-dichlorophenyl)imidazole, the ¹H and ¹³C NMR spectra are expected to reveal distinct signals corresponding to the protons and carbons of the imidazole (B134444) and dichlorophenyl rings.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to display signals in the aromatic region, typically between 7.0 and 8.5 ppm. The imidazole ring protons, H-4 and H-5, are expected to appear as a singlet or a set of doublets, depending on the solvent and concentration, usually in the range of 7.1-7.8 ppm. The N-H proton of the imidazole ring will likely appear as a broad singlet at a higher chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and temperature.
The protons of the 2,3-dichlorophenyl ring will present a more complex splitting pattern. H-4' and H-6' are expected to be doublets of doublets due to coupling with their neighbors, while the H-5' proton will likely appear as a triplet. The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate at a relatively high chemical shift.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | > 10.0 | br s | - |
| H-4 | ~7.2 | s | - |
| H-5 | ~7.2 | s | - |
| H-4' | ~7.5 - 7.7 | dd | J ≈ 8.0, 1.5 |
| H-5' | ~7.3 - 7.5 | t | J ≈ 8.0 |
| H-6' | ~7.6 - 7.8 | dd | J ≈ 8.0, 1.5 |
This is a predicted data table based on the analysis of similar compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms and the dichlorophenyl group, is expected to have the highest chemical shift among the imidazole carbons, likely in the range of 145-150 ppm. The C-4 and C-5 carbons of the imidazole ring are expected to resonate at around 120-130 ppm.
For the dichlorophenyl ring, the carbons directly attached to the chlorine atoms (C-2' and C-3') will be significantly deshielded. The remaining carbons of the phenyl ring will have chemical shifts in the typical aromatic region, with their exact positions influenced by the substitution pattern.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~147 |
| C-4 | ~125 |
| C-5 | ~125 |
| C-1' | ~130 |
| C-2' | ~133 |
| C-3' | ~131 |
| C-4' | ~130 |
| C-5' | ~128 |
| C-6' | ~129 |
This is a predicted data table based on the analysis of similar compounds.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For the 2,3-dichlorophenyl ring, cross-peaks would be expected between H-4' and H-5', and between H-5' and H-6'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in both the imidazole and dichlorophenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for connecting the two ring systems. For instance, correlations between the H-4 and H-5 protons of the imidazole ring and the C-2 carbon would be expected. Similarly, correlations between the H-6' proton of the phenyl ring and the C-2 carbon of the imidazole ring would confirm the connectivity between the two rings.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C stretching and bending vibrations. A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often participating in intermolecular hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
The C=N and C=C stretching vibrations of the imidazole and phenyl rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl ring are expected in the lower frequency region, typically between 800 and 600 cm⁻¹.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~3400-2500 | Broad, Medium | N-H Stretch (H-bonded) |
| ~1610 | Medium | C=N Stretch |
| ~1580, 1470, 1430 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1100-1000 | Medium | In-plane C-H Bending |
| ~800-600 | Strong | C-Cl Stretch |
This is a predicted data table based on the analysis of similar compounds.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-Cl stretching vibrations are also expected to be Raman active. The symmetric breathing mode of the phenyl ring would be a particularly characteristic and intense band.
Predicted Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1610 | Strong | C=C/C=N Ring Stretch |
| ~1000 | Strong | Phenyl Ring Breathing Mode |
| ~800-600 | Medium | C-Cl Stretch |
This is a predicted data table based on the analysis of similar compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) provides critical insights into its molecular composition and stability.
The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound with two chlorine atoms will show three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1.
The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of both the imidazole and dichlorophenyl moieties. nih.govmiamioh.edu The imidazole ring can undergo cleavage, leading to the loss of small neutral molecules like hydrogen cyanide (HCN). nih.govresearchgate.net The dichlorophenyl group can lose chlorine atoms or undergo rearrangements.
Key Fragmentation Pathways:
Loss of a Chlorine Atom: A significant fragment would likely correspond to the loss of a chlorine atom from the molecular ion, resulting in a [M-Cl]⁺ ion.
Loss of HCl: The elimination of a molecule of hydrogen chloride is another plausible fragmentation pathway.
Imidazole Ring Cleavage: Fragmentation of the imidazole ring itself can lead to the formation of various smaller charged species. researchgate.net
Phenyl Ring Fragmentation: The dichlorophenyl ring can also fragment, although this is generally less favorable than the loss of substituents.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 228 | Molecular ion (with two ³⁵Cl) |
| [M+2]⁺ | 230 | Molecular ion (with one ³⁵Cl and one ³⁷Cl) |
| [M+4]⁺ | 232 | Molecular ion (with two ³⁷Cl) |
| [M-Cl]⁺ | 193 | Loss of a chlorine atom |
| [M-HCN]⁺ | 201 | Loss of hydrogen cyanide from the imidazole ring |
Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl). The table represents a prediction based on known fragmentation patterns of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. youtube.com The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the aromatic phenyl ring and the imidazole ring. researchgate.netresearchgate.netnih.gov
The imidazole ring contains both π electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atoms. The dichlorophenyl group extends the conjugated π system. The absorption maxima (λ_max) are influenced by the electronic nature of the substituents and the solvent used for the analysis. nih.gov
Expected Electronic Transitions:
π→π Transitions:* These transitions, typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are expected to be the dominant feature in the UV spectrum of this compound, likely appearing at shorter wavelengths (higher energy). researchgate.net
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from a nitrogen atom) to a π* antibonding orbital. They are generally of lower intensity compared to π→π* transitions and may be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength. libretexts.org
The positions of the chlorine atoms on the phenyl ring can subtly influence the electronic transitions. While a detailed analysis would require experimental data, general characteristics can be inferred from related structures. researchgate.net
Interactive Data Table: Typical UV-Vis Absorption Data for Phenylimidazole Analogs
| Transition Type | Typical λ_max Range (nm) | Description |
| π→π | 210-280 | High-intensity absorption due to the conjugated aromatic system. |
| n→π | 270-350 | Lower intensity absorption, sometimes obscured by the more intense π→π* bands. |
Note: This table provides a general range for phenylimidazole derivatives. The exact λ_max values for this compound would need to be determined experimentally.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com This analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, which together define the molecular architecture in the solid state. nih.govresearchgate.net
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the imidazole and phenyl rings and the dihedral angle between them. This dihedral angle is a critical structural parameter, influencing the degree of conjugation between the two ring systems.
Intermolecular interactions, such as hydrogen bonding (N-H···N) and π-π stacking between the aromatic rings, play a crucial role in the packing of the molecules in the crystal lattice. researchgate.netmdpi.com The presence and nature of these interactions can be fully elucidated through X-ray diffraction.
Key Structural Parameters from X-ray Diffraction:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.
Torsion Angles: These define the conformation of the molecule, including the relative orientation of the phenyl and imidazole rings.
Intermolecular Interactions: Details of hydrogen bonds, halogen bonds, and π-π stacking interactions.
Interactive Data Table: Illustrative Crystallographic Data for a Phenylimidazole Analog
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Dihedral Angle (Phenyl-Imidazole) | 35.4° |
| N-H···N Hydrogen Bond Length (Å) | 2.85 |
Note: This data is illustrative for a hypothetical phenylimidazole analog and is intended to show the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net
Computational and Theoretical Investigations of 2 2,3 Dichlorophenyl Imidazole and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of imidazole (B134444) derivatives, offering a balance between computational cost and accuracy. DFT calculations for 2-(2,3-Dichlorophenyl)imidazole and its analogs typically involve the use of functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G(d,p) or higher) to solve the Schrödinger equation. uin-malang.ac.id
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. nih.govfigshare.com For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its conformation.
The planarity and orientation of the dichlorophenyl and imidazole rings are of particular interest. In related structures, such as 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, the imidazole ring is significantly twisted relative to the dichlorobenzene ring, with a dihedral angle of 74.06 (18)°. nih.gov This twisting is often a result of minimizing steric hindrance between the substituents. Similarly, in 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, the chlorophenyl ring is twisted with respect to the imidazole ring. rasayanjournal.co.in It is expected that this compound would also adopt a non-planar conformation.
Table 1: Representative Optimized Geometrical Parameters for a Dichlorophenylimidazole Analog Data for 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. nih.gov
| Parameter | Value (Å or °) |
|---|---|
| Dihedral Angles (°) | |
| Imidazole Ring vs. Dichlorobenzene Ring | 74.06 (18) |
| Imidazole Ring vs. Phenyl Ring 1 | 28.52 (17) |
Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, which is often a desirable trait for pharmacologically active compounds. researchgate.netresearchgate.net For imidazole derivatives, the HOMO is often localized on the imidazole ring and any electron-donating substituents, while the LUMO is typically distributed over the aromatic systems. nih.gov In the case of this compound, the chlorine atoms, being electronegative, would influence the electronic distribution and the energies of the frontier orbitals. Studies on similar compounds have shown that substitutions on the phenyl ring can tune the HOMO-LUMO gap. rdmodernresearch.com
Table 2: Representative HOMO-LUMO Energies and Energy Gap for an Imidazole Derivative Theoretical data for a representative imidazole derivative. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are prone to nucleophilic attack.
For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of high negative potential, making them likely sites for protonation and hydrogen bonding. nih.govresearchgate.net In this compound, the chlorine atoms would also contribute to the negative potential regions due to their high electronegativity. The hydrogen atoms, particularly the one on the imidazole nitrogen, would be regions of positive potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative or charge-transfer interactions. youtube.com
In imidazole derivatives, significant stabilization energies are often observed for interactions involving the lone pairs of nitrogen and other heteroatoms, as well as the π-electrons of the aromatic rings. youtube.com For instance, in a study of an imidazole derivative, strong intramolecular interactions were found to be formed by the orbital overlap between σ(C-C) and σ(C-C) as well as π(C-C) and π(C-C) bond orbitals in the aromatic rings, leading to intramolecular charge transfer and stabilization of the system. youtube.com For this compound, NBO analysis would reveal the interactions between the imidazole and dichlorophenyl rings and the influence of the chlorine substituents on the electronic delocalization.
Table 3: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Imidazole Analog Data for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde. youtube.com
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |
|---|---|---|
| LP(1) O23 | σ*(C17-C21) | 128.62 |
| LP(1) O27 | σ*(C17-C25) | 74.14 |
| LP(1) O27 | σ*(C25-H26) | 99.75 |
| π(N12-N13) | π*(C2-C3) | 41.88 |
Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can be used to simulate various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for structural elucidation. researchgate.netnih.govppor.az The calculated chemical shifts for a proposed structure can be compared with experimental spectra to confirm its identity. researchgate.net
IR Spectroscopy: The simulation of infrared (IR) spectra provides information about the vibrational modes of a molecule. nih.govnih.gov The calculated vibrational frequencies can be correlated with experimental IR data to identify characteristic functional groups and confirm the molecular structure. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) of molecules. This provides insights into the electronic transitions between molecular orbitals and helps to understand the molecule's photophysical properties.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound and its analogs, molecular docking studies can be performed to evaluate their binding affinity and interaction with various biological targets, such as enzymes or receptors. nih.govnih.gov The docking process involves placing the ligand in the active site of the protein and calculating a scoring function to estimate the binding energy. uin-malang.ac.id Lower binding energies typically indicate a more stable protein-ligand complex. rasayanjournal.co.in
Studies on various imidazole derivatives have shown their potential to bind to a range of protein targets. For example, some imidazole derivatives have been docked into the active site of the main protease of SARS-CoV-2, showing good binding affinities. Others have been evaluated as inhibitors of enzymes like lanosterol (B1674476) 14α-demethylase in Candida albicans. rasayanjournal.co.in The interactions observed in docking studies, such as hydrogen bonds and π-π stacking, provide valuable information about the key residues involved in binding and can guide the design of more potent inhibitors. nih.govrasayanjournal.co.in
Table 4: Representative Molecular Docking Results for Imidazole Derivatives Data from various studies on imidazole derivatives. rasayanjournal.co.in
| Compound/Analog | Target Protein | Binding Energy/Score (kcal/mol) |
|---|---|---|
| Imidazole Derivative 1 | SARS-CoV-2 Main Protease | -8.5 |
| Imidazole Derivative 2 | SARS-CoV-2 Main Protease | -8.2 |
| Chloro-substituted Imidazole Analog | Candida albicans 14α-demethylase | -7.4 |
Prediction of Ligand-Receptor Binding Modes
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For imidazole derivatives, docking studies have been instrumental in understanding their interactions with various biological targets. For instance, novel 2-chloro-imidazole derivatives have been computationally investigated for their interactions with specific proteins, with docking studies suggesting potential inhibitory activity against targets like APO-liver alcohol dehydrogenase. researchgate.net Similarly, docking studies of certain antifungal imidazole compounds suggested they might act by inhibiting fungal lanosterol 14α-demethylase. researchgate.net
Computational Estimation of Binding Affinities
Beyond predicting the binding mode, computational methods can also estimate the binding affinity between a ligand and a receptor, often expressed as binding free energy (ΔG_bind) or inhibition constants (Ki). frontiersin.orgresearchgate.net These estimations are vital for prioritizing compounds for synthesis and experimental testing. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate binding free energies from molecular dynamics simulation trajectories. nih.gov For example, these methods have been applied to affirm the docking results of triazole benzene (B151609) sulfonamide derivatives as carbonic anhydrase IX inhibitors. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that occur over time. nih.gov By simulating the movements of atoms and molecules, MD can validate the stability of binding modes predicted by docking and reveal key interactions that maintain the complex. jchemlett.com For example, MD simulations of thiazolino 2-pyridone amide analogs as Chlamydia trachomatis inhibitors identified key residues involved in stabilizing the inhibitors. jchemlett.com
For this compound, MD simulations would be crucial to understand how the dichlorophenyl and imidazole moieties move and interact within the receptor's binding pocket. The simulations can reveal the flexibility of the ligand and the receptor, and whether the initial docked pose is maintained throughout the simulation. Analysis of the simulation trajectory can provide information on hydrogen bonds, hydrophobic contacts, and water-mediated interactions, offering a more complete picture of the binding event. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Selection of Molecular Descriptors and Model Development
The first step in QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that describe the chemical and physical properties of the molecules. Descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment). For imidazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA) have been successfully applied. nih.govnih.gov These methods use steric and electrostatic fields around the molecules as descriptors.
Once the descriptors are calculated for a set of compounds with known biological activities, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The quality of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov
Predictive Modeling for Potential Biological Interactions
A validated QSAR model can be used to predict the biological activity of new, untested compounds. This predictive power is a key advantage of QSAR, as it allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. For instance, a 3D-QSAR model developed for 2,4,5-trisubstituted imidazole derivatives as CK2 inhibitors was used to design new potent molecules. nih.gov
For this compound and its analogs, a QSAR model could be developed based on their activity against a specific biological target. The model would help to identify the key structural features that are important for activity. For example, the model might indicate that the presence and position of the chlorine atoms on the phenyl ring are critical for high potency. This information can then be used to design new analogs with improved biological interactions.
Investigation of Non-Linear Optical (NLO) Properties
Certain organic molecules with extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. semanticscholar.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. malayajournal.orgacs.org Key NLO parameters that can be calculated include the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). semanticscholar.org
Imidazole derivatives have been investigated for their NLO properties. For example, a DFT study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed that the molecule has a significantly greater NLO activity than the standard material urea. malayajournal.org The NLO response is often related to intramolecular charge transfer, which can be analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.orgresearchgate.net The presence of electron-donating and electron-accepting groups in a molecule can enhance its NLO properties. researchgate.net
For this compound, the dichlorophenyl group acts as an electron-withdrawing group, which, in conjunction with the electron-rich imidazole ring, could lead to interesting NLO properties. Computational studies could predict the hyperpolarizabilities of this compound and its analogs, providing insights into their potential as NLO materials.
Structure Activity Relationship Sar and Mechanistic Elucidation Studies of 2 2,3 Dichlorophenyl Imidazole and Analogs
Influence of the 2,3-Dichlorophenyl Moiety on Molecular Recognition
The 2,3-dichlorophenyl group is a critical pharmacophore that significantly influences the molecular recognition of this class of imidazole (B134444) derivatives. The position and electronic nature of the chlorine atoms on the phenyl ring play a pivotal role in the binding affinity and selectivity of these compounds for their biological targets.
Role of the Imidazole Scaffold in Ligand-Target Interactions
The imidazole core is a versatile scaffold in medicinal chemistry, known for its ability to engage in a variety of ligand-target interactions. nih.gov Its unique electronic and structural features allow it to serve as a central hub for positioning critical substituents, such as the 2,3-dichlorophenyl moiety, in the appropriate orientation for binding.
The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors or donors, facilitating interactions with the polar residues of an enzyme's active site. This hydrogen bonding capability is often crucial for the stable binding of the inhibitor. Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket.
In the context of COX inhibition, the imidazole scaffold acts as a rigid platform that orients the vicinal phenyl rings, a common structural feature in many selective COX-2 inhibitors. nih.gov This specific spatial arrangement allows the molecule to fit optimally within the larger active site of COX-2 compared to the more constricted active site of COX-1, contributing to its selectivity.
Systematic Structure-Activity Relationship Analysis of Substituted Dichlorophenyl-Imidazoles
Systematic modifications of the dichlorophenyl-imidazole scaffold have provided a deeper understanding of the structural requirements for potent and selective biological activity.
Positional and Electronic Effects of Substituents on Activity
Studies on various substituted imidazole derivatives have highlighted the profound impact of the nature and position of substituents on their anti-inflammatory and analgesic properties. For instance, in a series of 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole analogs, the presence of the 2,3-dichloro substitution on the phenyl ring at the N1 position of the imidazole was found to be a key determinant of activity. nih.gov
The following table summarizes the analgesic activity of a series of synthesized imidazole analogs, highlighting the impact of the 2,3-dichlorophenyl moiety.
| Compound | Structure | Analgesic Activity (% inhibition) |
| 2g | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 89 |
| Reference | Diclofenac Sodium | - |
| Data from a study on novel imidazole derivatives. nih.gov |
Stereochemical Influence on Molecular Interactions
This conformation is paramount for fitting into the binding site of the target enzyme. For COX inhibitors, the ability of the molecule to adopt a specific conformation that allows one of the phenyl rings to access the secondary pocket of the COX-2 active site is a key determinant of selectivity. nih.gov Therefore, while not explicitly defined by chiral centers, the rotational barriers and preferred conformations of the substituted phenyl rings represent a form of conformational isomerism that significantly impacts molecular interactions.
Mechanistic Investigations of Molecular Target Modulation
The primary mechanism by which 2-(2,3-dichlorophenyl)imidazole and its analogs exert their anti-inflammatory and analgesic effects is through the inhibition of cyclooxygenase enzymes.
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms
Cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.net
Molecular docking studies have shown that compounds like 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole can bind effectively within the active site of the COX-2 enzyme. nih.gov The mechanism of inhibition involves the blocking of the channel through which the substrate, arachidonic acid, must pass to reach the catalytic site.
The binding is stabilized by a network of interactions, including:
Hydrophobic interactions: The phenyl rings of the imidazole derivative interact with hydrophobic residues lining the active site.
Hydrogen bonding: The nitrogen atoms of the imidazole scaffold can form hydrogen bonds with key amino acid residues.
Specific interactions of the dichlorophenyl moiety: The chlorine atoms can engage in favorable interactions, such as halogen bonds, which contribute to the binding affinity.
The selectivity of these inhibitors for COX-2 over COX-1 is attributed to the differences in the architecture of their active sites. The COX-2 active site is larger and possesses a side pocket, which can accommodate the bulky substituents present on the inhibitor molecule. nih.gov The 2,3-dichlorophenyl group, along with other substitutions on the imidazole scaffold, is designed to exploit this structural difference, leading to preferential binding to and inhibition of COX-2.
p38 Mitogen-Activated Protein Kinase (MAPK) Binding and Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to external stress signals and in the production of pro-inflammatory cytokines. nih.gov Consequently, they have emerged as significant therapeutic targets for inflammatory diseases. nih.gov The inhibition of p38 MAP kinase, particularly the α isoform, is a key strategy in the development of anti-inflammatory drugs. nih.gov
A prominent class of p38 MAPK inhibitors is based on the trisubstituted imidazole scaffold. nih.gov These compounds are typically competitive inhibitors that bind to the ATP-binding site of the kinase. nih.gov The development of imidazole-based inhibitors was pioneered by the discovery of molecules like SB203580, which set a benchmark for potency and selectivity. nih.gov Research in this area has focused on modifying the imidazole core at its various positions (N1, C2, C4, and C5) to enhance potency and improve selectivity profiles over other kinases. nih.gov While extensive research has been conducted on various imidazole derivatives as p38 MAPK inhibitors, specific binding and inhibition data for this compound is not extensively detailed in publicly available literature. However, the general mechanism for this class of compounds involves interaction with the kinase's active site, competing with ATP. nih.gov The structural features of the dichlorophenyl group would be expected to influence the binding affinity and selectivity within the ATP pocket.
Cytochrome P450 Sterol 14α-Demethylase (CYP51) Interaction Profile
Cytochrome P450 sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It has been a primary target for the development of antifungal agents, particularly those from the azole class, which includes imidazole and triazole derivatives. nih.gov These azole-based inhibitors function by coordinating the nitrogen atom of their heterocyclic ring with the heme iron atom in the active site of CYP51, thereby disrupting the enzyme's catalytic activity. nih.gov
Aminopeptidase N Interaction Studies
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is widely expressed and plays a role in various physiological processes, including cell migration, angiogenesis, and tumor invasion. nih.gov Its overexpression in certain cancers has made it an attractive target for therapeutic intervention. nih.gov Inhibitors of APN often work by chelating the zinc ion in the active site, thereby blocking the enzyme's catalytic function. While various scaffolds, such as 1,3,4-thiadiazole, have been explored for the development of APN inhibitors, there is no specific information in the current literature detailing interaction studies between this compound and Aminopeptidase N. nih.govnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Modulation at the Molecular Level
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govnih.gov The inhibition of this pathway is a major goal in the development of anti-inflammatory therapies. nih.gov
Recent studies have explored the anti-inflammatory and analgesic properties of imidazole derivatives, including compounds structurally related to this compound. Specifically, a series of novel imidazole analogues were synthesized and evaluated for their biological activities. nih.gov Among these, compounds containing the 2,3-dichlorophenyl moiety demonstrated significant effects. For example, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (compound 2g ) showed notable analgesic activity, and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (compound 2b ) exhibited potent anti-inflammatory activity. nih.gov
Molecular docking studies on these analogues revealed a high binding affinity for the COX-2 receptor, an enzyme intricately linked with the NF-κB signaling pathway. nih.gov The inhibition of COX-2 can lead to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation and are often induced by NF-κB activation. The binding of these dichlorophenyl-imidazole derivatives within the COX-2 active site suggests a molecular mechanism for their observed anti-inflammatory effects, which likely involves modulation of the NF-κB signaling cascade. nih.gov
Table 1: Biological Activity of this compound Analogs
| Compound ID | Structure | Activity | Finding |
|---|---|---|---|
| 2g | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic | Showed 89% analgesic activity at 100 mg/kg b.w. nih.gov |
| 2b | 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory | Exhibited 100% anti-inflammatory activity at 100 mg/kg b.w. nih.gov |
Other Kinase and Receptor Binding Profiles
The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of kinases and receptors. mdpi.com The selectivity of a kinase inhibitor is a critical aspect of its development, as off-target effects can lead to toxicity. nih.gov Kinase inhibitor selectivity is often assessed through large-scale profiling against a panel of kinases. nih.govresearchgate.net
While a specific, comprehensive binding profile for this compound against a broad panel of kinases and receptors is not publicly available, the general behavior of related molecules can provide insights. For example, the drug clonidine, which is N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is an α2-adrenergic receptor agonist. wikipedia.org This demonstrates that dichlorophenyl-substituted imidazoline (B1206853) (a related scaffold) can bind with high affinity to specific receptors. The substitution pattern on the phenyl ring and the specific nature of the imidazole-derived core are crucial determinants of binding affinity and selectivity. uthscsa.edu Therefore, it is plausible that this compound could exhibit affinity for other kinases or receptors beyond those discussed in the preceding sections, but experimental validation is required to establish a definitive profile.
Development and Application of this compound-Based Chemical Probes for Target Identification
Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and for target identification and validation. nih.gov An effective chemical probe should exhibit high potency and selectivity for its target. nih.gov The imidazole ring is a versatile scaffold that has been successfully incorporated into the design of fluorescent probes for various biological applications, including the detection of specific ions and for imaging cellular components like lipid droplets. nih.govrsc.org
The development of chemical probes based on the this compound structure is a feasible strategy for identifying its cellular targets. By functionalizing the core molecule with a reporter group, such as a fluorophore or a biotin (B1667282) tag, researchers can create tools for target engagement and pull-down experiments. For instance, a fluorescent probe could be synthesized by attaching a fluorophore to a position on the imidazole or phenyl ring that is not critical for its biological activity. Such a probe could be used in cellular imaging to visualize its subcellular localization and to identify its binding partners through techniques like fluorescence resonance energy transfer (FRET) or co-localization studies. While there are no specific reports on the development of chemical probes derived directly from this compound, the established methodologies for creating imidazole-based probes provide a clear roadmap for such endeavors. nih.govrsc.org
Advanced Research Applications of Imidazole Derivatives in Broader Chemical Disciplines
Role of Imidazole (B134444) Derivatives in Catalysis and Organocatalysis
The imidazole scaffold is a prominent feature in the field of catalysis, owing to its ability to function as a base, a nucleophile, or a ligand for metal centers. chemimpex.comisca.me This versatility has led to the development of a wide range of imidazole-based catalysts for various organic transformations.
Imidazole as an Organocatalyst: The imidazole ring itself can act as an efficient organocatalyst, leveraging its basic nitrogen atom to activate substrates. rsc.org It has been successfully employed in multicomponent reactions to synthesize highly functionalized and structurally diverse carbo- and heterocycles. rsc.org Its moderate basicity helps to minimize the formation of byproducts, thereby increasing product yields. nih.gov Studies have shown that imidazole and its derivatives possess cholinesterase-like properties, accelerating the hydrolysis of acetylthiocholine (B1193921) in a concentration-dependent manner, highlighting its role in biomimetic catalysis. nih.gov
Substituted Imidazole Catalysts: Researchers have developed more complex catalysts based on the imidazole core. Chiral bicyclic imidazole catalysts, for instance, have been synthesized and successfully applied in several enantioselective reactions, including the synthesis of the anti-COVID-19 drug remdesivir (B604916) via asymmetric phosphorylation. acs.org Furthermore, 2-phenylimidazole (B1217362) is utilized as a catalyst in the synthesis of various heterocyclic compounds. chemimpex.comguidechem.com The introduction of substituents on the phenyl ring, such as the dichloro groups in 2-(2,3-Dichlorophenyl)imidazole, can modulate the catalyst's electronic and steric properties, potentially fine-tuning its activity and selectivity.
The table below summarizes the catalytic efficiency of some imidazole-based systems in different reactions.
| Catalyst System | Reaction Type | Product Yield | Reference |
| Imidazole (20 mol%) | Multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | 85-94% | rsc.org |
| Silica tungstic acid | Synthesis of 2-phenylimidazole derivatives | up to 82% | caloongchem.com |
| Thiazolium catalyst | One-pot synthesis of substituted imidazoles | - | nih.gov |
| Chiral Bicyclic Imidazole (Ad-DPI) | Asymmetric phosphorylation for Remdesivir synthesis | - | acs.org |
Development of Functional Materials and Dyes for Optical Applications (e.g., Dye-Sensitized Solar Cells)
Imidazole derivatives are increasingly being explored for their potential in creating advanced functional materials, particularly in the realm of optics and electronics. chemimpex.com Their excellent thermal stability and electrochemical properties make them suitable for high-performance applications. researchgate.net
One of the most promising applications is in dye-sensitized solar cells (DSSCs). nih.govresearchgate.netiust.ac.ir The imidazole motif is exceptionally versatile and can be incorporated into organic dyes as a donor, acceptor, or π-conjugated linker. nih.gov This adaptability allows for precise tuning of the dye's photophysical and electrochemical properties.
Key Roles of Imidazole in DSSC Dyes:
Improved Light-Harvesting: The introduction of imidazole chromophores can extend the π-conjugated system of the dye, leading to enhanced light-harvesting capabilities. nih.gov
Charge Recombination Prevention: The inherent hydrophobic nature of certain imidazole derivatives can help prevent charge recombination at the semiconductor-electrolyte interface, a critical factor for improving cell efficiency. nih.gov
Tuning Energy Levels: In metal-complex sensitizers (e.g., Ru(II) and Ir(III)), imidazole-based ligands allow for facile tuning of the HOMO and LUMO energy levels, which is crucial for efficient electron injection and dye regeneration. nih.gov
Recent research has utilized machine learning to predict the performance of new imidazole-based organic dyes for DSSCs. By replacing the donor groups in a known dye (MK2) with imidazole derivatives identified by machine learning, a significant enhancement in power conversion efficiency (PCE) was predicted and confirmed, increasing from 7.70% to as high as 11.49%. researchgate.netnih.gov This represents a promising path for the rational design of new, highly efficient dyes for solar energy conversion.
The table below presents the performance of some DSSCs sensitized by imidazole-containing dyes.
| Dye/Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (η%) | Reference |
| CD-4 (Imidazole Derivative) | - | - | - | 4.11 | nih.gov |
| CD-6 (Imidazole Derivative) | - | - | - | 1.51 | nih.gov |
| MK2 (Reference Dye) | - | - | - | 7.70 | researchgate.netnih.gov |
| MK2-DM1 (ML-predicted Imidazole Donor) | - | - | - | 11.49 | researchgate.netnih.gov |
Design of Luminescent and Optical Probes for Chemical Sensing and Bio-imaging Research
The unique photoluminescent properties of many imidazole derivatives make them excellent candidates for the development of fluorescent and colorimetric sensors. researchgate.netnih.govacs.org These sensors are valuable tools for detecting and quantifying various analytes, including metal ions and small molecules, in environmental and biological samples. acs.orgrsc.org
The sensing mechanism of these probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). nih.govacs.org The interaction of the imidazole-based probe with a specific analyte triggers a change in its fluorescence intensity or color, allowing for visual or spectroscopic detection.
Examples of Imidazole-Based Probes:
Ion Detection: A fluorescent probe based on a tetrasubstituted imidazole, specifically 4-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]aniline, has been synthesized for the highly sensitive and selective detection of silver (Ag+) ions in aqueous media. researchgate.nethep.com.cn This probe demonstrated a very low detection limit of 3.0 × 10⁻¹¹ mol/L. researchgate.nethep.com.cn Other imidazole-based probes have been designed for the specific recognition of hypochlorite (B82951) (ClO⁻) and bisulfite (HSO₃⁻). rsc.org
Nitroaromatic Compound Detection: A series of N1-functionalized imidazoles have been shown to act as fluorescent probes that can selectively discriminate picric acid, a highly explosive nitroaromatic compound, from other similar molecules. rsc.org
Bio-imaging: Aryl-phenanthro[9,10-d]imidazole scaffolds are particularly versatile for designing optical probes for bio-imaging applications, allowing for the visualization of analytes within living cells. nih.govacs.org
The performance of several imidazole-based fluorescent probes is detailed in the table below.
| Probe | Analyte Detected | Detection Limit | Sensing Mechanism | Reference |
| 4-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]aniline (L) | Ag⁺ | 3.0 × 10⁻¹¹ M | Fluorescence enhancement | researchgate.nethep.com.cn |
| N1-functionalized imidazoles | Picric Acid | 446 ppb | Fluorescence quenching | rsc.org |
| Imidazole-based probe L1 | ClO⁻ | 0.96 μM | Fluorescence quenching | rsc.org |
| Imidazole-based probe L2 | HSO₃⁻ | 0.59 μM | Fluorescence enhancement | rsc.org |
Exploration in Emerging Fields of Material Science
The applications of imidazole derivatives in material science extend beyond the specific areas of catalysis and optics. Their inherent chemical stability and capacity for intermolecular interactions make them valuable components in the design of various advanced materials. chemimpex.comtsijournals.com
Corrosion Inhibition: Imidazole and its derivatives are well-documented as effective corrosion inhibitors for a variety of metals and alloys, including steel and copper. researchgate.net Their efficacy stems from the ability of the nitrogen atoms in the imidazole ring to adsorb onto the metal surface, forming a protective barrier that physically blocks corrosive agents. researchgate.net The presence of substituents on the imidazole ring can further enhance this protective action.
Advanced Polymers and Composites: In polymer science, 2-phenylimidazole and its analogues are investigated for their potential to be incorporated into polymers and nanocomposites to enhance material properties. chemimpex.comontosight.ai These properties include improved thermal stability and mechanical strength, making them suitable for creating high-performance materials for demanding applications. chemimpex.com Furthermore, imidazole derivatives are used as curing agents for epoxy resins and polyurethanes. chemicalbook.com The specific properties of this compound, with its electron-withdrawing chloro groups, could offer unique advantages in these applications by modifying resin reactivity and the final properties of the cured material.
Future Research Directions and Translational Challenges for 2 2,3 Dichlorophenyl Imidazole Research
Innovations in Efficient and Sustainable Synthetic Methodologies
The advancement of 2-(2,3-Dichlorophenyl)imidazole from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and sustainable synthetic routes. Traditional methods for imidazole (B134444) synthesis often require harsh conditions and multi-step processes. Future research should focus on modern synthetic strategies that offer higher yields, are environmentally benign, and allow for facile diversification of the core structure.
One promising avenue is the adoption of multicomponent reactions (MCRs) . MCRs, such as the four-component reaction for synthesizing tetrasubstituted imidazoles from a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297), provide a powerful platform for generating structural diversity in a single step. rsc.orgacs.orgnih.gov Applying an MCR approach to synthesize this compound, potentially using 2,3-dichlorobenzaldehyde (B127699) as a key starting material, could significantly streamline its production.
Furthermore, a focus on green chemistry principles is essential for sustainable development. rsc.org This includes the use of recyclable catalysts, such as silica-supported fluoroboric acid (HBF₄–SiO₂) or magnetic polyborate nanoparticles, which have proven effective in imidazole synthesis. rsc.orgrsc.org Exploring solvent-free reaction conditions or the use of green solvents like ethanol (B145695) can also reduce the environmental impact. rsc.orgresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles
| Methodology | Advantages | Disadvantages | Potential Application for this compound |
| Traditional Synthesis | Well-established procedures | Often multi-step, low yield, harsh conditions, significant waste | Baseline for comparison |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid access to diverse structures | Optimization can be complex, potential for side products | One-pot synthesis using 2,3-dichlorobenzaldehyde, a diketone, and nitrogen sources |
| Green Catalysis | Use of reusable catalysts (e.g., HBF₄–SiO₂, magnetic nanoparticles), milder reaction conditions, reduced environmental impact rsc.orgrsc.org | Catalyst deactivation over time, initial setup cost | Employing a recyclable catalyst for the key cyclization step to improve sustainability |
| Solvent-Free Synthesis | Reduced solvent waste, simplified purification, often faster reaction rates researchgate.net | Can be limited by reactant solubility and melting points | Performing the condensation reaction under solvent-free, thermal, or microwave conditions |
Integration of Multi-Omics Data with Structural and Computational Studies
To understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. mdpi.compharmafeatures.com This approach moves beyond a single-target hypothesis and can uncover the full spectrum of its biological activity, identify biomarkers for its effects, and reveal potential mechanisms of toxicity. nih.govtechscience.com
Future research should involve treating relevant cell models (e.g., cancer cell lines, microbial cultures) with this compound and subsequently performing multi-omics analysis. thermofisher.com For instance, quantitative proteomics can identify proteins whose expression levels change upon treatment, pointing to affected pathways. nih.gov Simultaneously, metabolomics can reveal alterations in cellular metabolism, identifying the metabolic nodes targeted by the compound. nih.govmdpi.com
These large datasets must then be integrated with structural and computational data. nih.gov By mapping the omics results onto genome-scale metabolic network models, researchers can predict how the compound alters cellular fluxes and functions. nih.gov This integrated strategy can generate robust, testable hypotheses about the compound's mechanism of action, accelerating its development. pharmafeatures.com
Exploration of Novel Biological Pathways and Uncharted Molecular Targets
The imidazole scaffold is a well-known pharmacophore present in drugs with a vast range of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. nih.govnih.govnih.gov While the activity of this compound is not yet fully characterized, related structures suggest several promising avenues for exploration. For example, many 2-aryl imidazoles have shown potent activity as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. nih.gov The dichlorophenyl substitution pattern is also found in compounds with antitubercular activity.
A crucial future direction is the systematic screening of this compound against a wide array of biological targets. This can be achieved through phenotypic screening on diverse cell lines or pathogenic microbes, followed by target deconvolution to identify the molecular basis of any observed activity. acs.org Techniques like chemical proteomics can be employed to pull down protein targets that directly bind to the compound.
The challenge lies in identifying not just any target, but the specific efficacy targets responsible for the desired therapeutic effect. nih.gov Many small molecules exhibit polypharmacology, binding to multiple targets, which can be both beneficial (e.g., for complex diseases) and detrimental (e.g., causing off-target toxicity). nih.gov Unbiased, data-driven approaches are needed to navigate this complexity and pinpoint the most relevant biological pathways. mdpi.com
Advancements in Hybrid Experimental-Computational Approaches for Mechanistic Discovery
Understanding how this compound interacts with its molecular target(s) at an atomic level is fundamental for rational drug design. Advancements in computational chemistry, particularly hybrid experimental-computational approaches, are poised to provide unprecedented insights into these mechanisms.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying chemical reactions and detailed interactions within a biological environment, such as an enzyme's active site. nih.govnih.govkit.edu In this method, the region of primary interest (e.g., the compound and key amino acid residues) is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. researchgate.netdntb.gov.ua This approach can elucidate reaction mechanisms, predict binding energies, and explain the structural basis for a compound's activity, guiding the design of more potent and selective analogs. nih.gov
Development of Advanced Analytical Techniques for Real-Time Monitoring of Interactions
A significant translational challenge in drug development is accurately characterizing the binding kinetics and affinity of a small molecule with its biological target. Future research must leverage advanced analytical techniques that can monitor these interactions in real-time and in physiologically relevant conditions.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the precise measurement of binding events between a ligand (e.g., a target protein immobilized on a sensor chip) and an analyte (e.g., this compound flowed over the surface). nih.govyoutube.comlabtoo.com SPR provides a wealth of information, including association rates (kₐ), dissociation rates (kₔ), and equilibrium dissociation constants (K₋), which are critical for understanding how strongly and for how long the compound binds to its target. youtube.comyoutube.com This is crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.
Future work should focus on developing robust SPR assays for the putative targets of this compound. Further advancements could involve using more complex systems, such as SPR coupled with mass spectrometry to confirm the identity of binding partners, or employing cellular-based assays to monitor target engagement in a more native environment.
Q & A
Advanced Research Question
- High-resolution XRD : Compare unit cell parameters (e.g., a = 8.23 Å, b = 10.45 Å) with CCDC entries (e.g., CCDC 2058767) .
- Hirshfeld surface analysis : Quantify Cl···H interactions (10–12% contribution to crystal packing) .
- Temperature-dependent crystallography : Resolve disorder in dichlorophenyl groups by collecting data at 100 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
